molecular formula C14H7F4NO B6384217 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261949-12-5

5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384217
CAS RN: 1261949-12-5
M. Wt: 281.20 g/mol
InChI Key: OPHLXBLHRKBCEF-UHFFFAOYSA-N
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Description

5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (5-CFTP) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic molecule with a molecular weight of 225.2 g/mol and a melting point of 166-168 °C. 5-CFTP is used in a variety of scientific experiments, such as enzymatic assays, protein studies, and biochemical assays. The compound has a number of advantageous properties, such as high solubility in organic solvents, low reactivity, and high selectivity. Additionally, 5-CFTP has been used in medicinal applications, such as the development of drugs, and in the synthesis of other compounds.

Scientific Research Applications

5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. The compound has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450. Additionally, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been used in protein studies, such as protein folding and protein-protein interactions. The compound has also been used in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and fluorescence-based assays.

Mechanism of Action

The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is thought that the compound can interact with the active sites of enzymes and proteins, leading to changes in their activity and structure. Additionally, the compound may interact with other molecules in the vicinity, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, the compound has been shown to interact with enzymes and proteins in a variety of ways. For example, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of cytochrome P450, an enzyme involved in drug metabolism. Additionally, the compound has been shown to interact with other molecules, such as DNA, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has a number of advantages for laboratory experiments. The compound is non-toxic and has a high solubility in organic solvents, which makes it easy to work with. Additionally, the compound is highly selective and has a low reactivity, which makes it ideal for use in a variety of scientific experiments. However, the compound is expensive and may not be suitable for some experiments.

Future Directions

There are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%. The compound could be used in the development of new drugs, as it has been shown to interact with enzymes and proteins in a variety of ways. Additionally, the compound could be used in the synthesis of other compounds, such as polymers and nanomaterials. Finally, the compound could be used in the development of new biochemical assays and protein studies.

Synthesis Methods

5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from the reaction of 3-cyano-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of N,N-dimethylformamide (DMF). This reaction yields a white crystalline product with a purity of 95%. The reaction is carried out at room temperature and is generally considered to be a simple and efficient method.

properties

IUPAC Name

2-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-8(7-19)2-1-3-12(13)9-4-10(14(16,17)18)6-11(20)5-9/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHLXBLHRKBCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686596
Record name 2-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol

CAS RN

1261949-12-5
Record name 2-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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